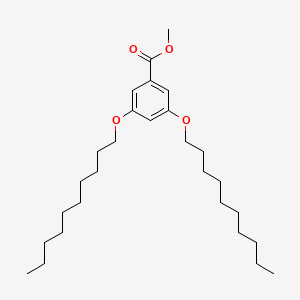

Methyl-3,5-didecoxybenzoate

Cat. No. B8627463

Key on ui cas rn:

125482-06-6

M. Wt: 448.7 g/mol

InChI Key: MFTFEQAKWUOZGL-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US07332529B2

Procedure details

To a 1 L round bottom flask (RBF), while stirring with a magnetic stir bar, 1-bromodecane (54.3 mL, 0.262 mol), dimethylformamide (DMF) (200 mL), and potassium chloride (49.3 g, 0.357 mol) were added. Methyl-3,5-dihydroxybenzoate (20.0 g, 0.119 mol) was dissolved in DMF (100 mL) and the solution was added to the 1 L RBF. The solution gradually changed from an opaque pale yellow to an opaque light grey. The reaction vessel was sealed with a rubber septum and was stirred overnight. After stirring for approximately 20 hours, the contents of the RBF changed to a dark grey color and solidified. The RBF was gently heated with a heat gun until the contents liquefied. After cooling to just above room temperature, the contents of the RBF were transferred into a 2 L Erlenmeyer Flask that contained 1 L of 30/70 ice/distilled H2O mixture. A white precipitate formed on contact with H2O. Vacuum filtration was used to isolate the precipitate. The white precipitate was recrystallized from absolute ethanol (800 mL) and allowed to cool slowly overnight. The contents were then vacuum filtered yielding fine bright white fibrous crystals. The filtrate was concentrated under reduced pressure to approximately 300 mL. The concentrated filtrate was warmed and then left in refrigerator for approximately 18 hours. A second crop of fine bright white fibrous crystals was isolated from the solution upon vacuum filtration. The remaining pale yellow colored filtrate was discarded. This gave a total of 51.5 g yield or a 96.5% yield of the derivative. The NMR characterization data for this derivative is as follows. 1NMR (300 MHz, CDCl3): 0.88 (t, J=6.6, 6H, CH2CH3), 1.27-1.44 (m, 28H, CH2(CH2)7), 1.80 (p, J=6.9, 4H, OCH2CH2), 3.89 (s, 3H, OCH3), 3.93 (t, J=6.6, 4H, OCH2CH2), 6.63 (t, J=2.2, 1H, ArH), 7.15 (d, J=2.5, 2H, ArH). 13C NMR (75 MHz, CDCl3): 14.22, 22.78, 26.10, 29.26, 29.42, 29.45, 29.65, 31.99, 52.27, 68.37, 77.31, 106.61, 107.65, 131.86, 160.21, 167.08.

[Compound]

Name

30/70

Quantity

1 L

Type

reactant

Reaction Step Three

Yield

96.5%

Identifiers

|

REACTION_CXSMILES

|

Br[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH3:11].[Cl-].[K+].[CH3:14][O:15][C:16](=[O:25])[C:17]1[CH:22]=[C:21]([OH:23])[CH:20]=[C:19]([OH:24])[CH:18]=1>CN(C)C=O>[CH3:14][O:15][C:16](=[O:25])[C:17]1[CH:18]=[C:19]([O:24][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH3:11])[CH:20]=[C:21]([O:23][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH3:11])[CH:22]=1 |f:1.2|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

54.3 mL

|

|

Type

|

reactant

|

|

Smiles

|

BrCCCCCCCCCC

|

|

Name

|

|

|

Quantity

|

49.3 g

|

|

Type

|

reactant

|

|

Smiles

|

[Cl-].[K+]

|

|

Name

|

|

|

Quantity

|

200 mL

|

|

Type

|

solvent

|

|

Smiles

|

CN(C=O)C

|

Step Two

|

Name

|

|

|

Quantity

|

20 g

|

|

Type

|

reactant

|

|

Smiles

|

COC(C1=CC(=CC(=C1)O)O)=O

|

|

Name

|

|

|

Quantity

|

100 mL

|

|

Type

|

solvent

|

|

Smiles

|

CN(C=O)C

|

Step Three

[Compound]

|

Name

|

30/70

|

|

Quantity

|

1 L

|

|

Type

|

reactant

|

|

Smiles

|

|

Conditions

Stirring

|

Type

|

CUSTOM

|

|

Details

|

To a 1 L round bottom flask (RBF), while stirring with a magnetic stir bar

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

ADDITION

|

Type

|

ADDITION

|

|

Details

|

the solution was added to the 1 L RBF

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The reaction vessel was sealed with a rubber septum

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

was stirred overnight

|

|

Duration

|

8 (± 8) h

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

After stirring for approximately 20 hours

|

|

Duration

|

20 h

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The RBF was gently heated with a heat gun until the contents

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

After cooling to just above room temperature

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

distilled H2O mixture

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

A white precipitate formed on contact with H2O

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

Vacuum filtration

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to isolate the precipitate

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The white precipitate was recrystallized from absolute ethanol (800 mL)

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

to cool slowly overnight

|

|

Duration

|

8 (± 8) h

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

vacuum filtered

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

yielding fine bright white fibrous crystals

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

The filtrate was concentrated under reduced pressure to approximately 300 mL

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The concentrated filtrate was warmed

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

A second crop of fine bright white fibrous crystals was isolated from the solution upon vacuum filtration

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

This gave a total of 51.5 g

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

yield

|

Outcomes

Product

Details

Reaction Time |

18 h |

|

Name

|

|

|

Type

|

|

|

Smiles

|

COC(C1=CC(=CC(=C1)OCCCCCCCCCC)OCCCCCCCCCC)=O

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| YIELD: PERCENTYIELD | 96.5% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |